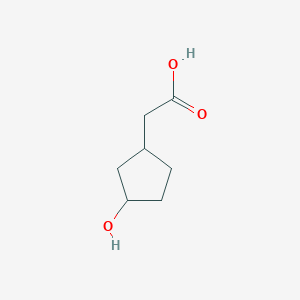

2-(3-Hydroxycyclopentyl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(3-Hydroxycyclopentyl)acetic acid” is a chemical compound with the molecular formula C7H12O3 and a molecular weight of 144.17 . The compound is in oil form .

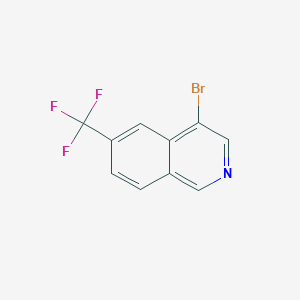

Molecular Structure Analysis

The IUPAC name for this compound is (3-hydroxycyclopentyl)acetic acid . The InChI code is 1S/C7H12O3/c8-6-2-1-5(3-6)4-7(9)10/h5-6,8H,1-4H2,(H,9,10) .Physical And Chemical Properties Analysis

“2-(3-Hydroxycyclopentyl)acetic acid” is an oil that is stored at room temperature . It has a molecular weight of 144.17 .Wissenschaftliche Forschungsanwendungen

Microbial Behavior under Feast/Famine Conditions

A study by Van Aalst-van Leeuwen et al. (1997) explored the behavior of microorganisms under fluctuating substrate conditions, commonly seen in wastewater treatment processes. They observed that microorganisms like Paracoccus pantotrophus accumulate storage polymers like poly(beta-hydroxybutyrate) in response to feast/famine conditions, providing insights into microbial adaptation mechanisms in changing environments (Van Aalst-van Leeuwen et al., 1997).

Decontamination of Soils

Research by Unz et al. (2018) focused on the removal of depleted uranium oxides from contaminated soils. They discovered that a combination of acetic acid and hydroxylamine hydrochloride solutions could effectively remove about 70% of uranium in soil samples. This work has significant implications for the treatment of radioactive-contaminated environments (Unz et al., 2018).

Diuretic and Uricosuric Properties

Woltersdorf et al. (1977) investigated the diuretic and uricosuric properties of various (acylaryloxy)acetic acid compounds, including those derived from 2-(3-Hydroxycyclopentyl)acetic acid. They found that certain derivatives exhibited significant biological activity, highlighting the potential of these compounds in medical applications (Woltersdorf et al., 1977).

Antifungal and Antioxidant Applications

Chitra et al. (2017) synthesized indole-3-acetic acid/diol-based pH-sensitive biopolymeric hydrogels with potential applications in antifungal, antibacterial, and antioxidant activities. These hydrogels showed promising results in preventing infections, suggesting their use in medical applications such as bandages and catheters (Chitra et al., 2017).

Catalytic Hydrogenation and Bond Activation

Shangguan et al. (2016) examined the catalytic pathways for acetic acid hydrogenation catalyzed by ruthenium clusters. Their findings provide insight into the mechanisms of bond activation and hydrogen insertion during this process, which is essential for understanding the chemical behavior of acetic acid derivatives in various reactions (Shangguan et al., 2016).

Wirkmechanismus

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with hazard statements H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing hands and face thoroughly after handling .

Eigenschaften

IUPAC Name |

2-(3-hydroxycyclopentyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c8-6-2-1-5(3-6)4-7(9)10/h5-6,8H,1-4H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKGUMJUGKJCELW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1CC(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Hydroxycyclopentyl)acetic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(Hydroxymethyl)-2-(2-methoxyphenyl)imino-8-methylpyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2472755.png)

![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,2-diphenylacetamide](/img/structure/B2472769.png)